Benzenepropanamine, 2-azido-
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Overview
Description
Benzenepropanamine, 2-azido- is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis and their ability to undergo a variety of chemical reactions. This compound is characterized by the presence of an azido group (-N₃) attached to the benzenepropanamine structure, making it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, 2-azido- typically involves the azidation of benzenepropanamine. One common method is the nucleophilic substitution reaction where benzenepropanamine reacts with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanamine, 2-azido- can be scaled up using continuous-flow processes. These processes involve the use of azidotrimethylsilane (TMSN₃) as the azide source and copper (II) triflate (Cu(OTf)₂) as a catalyst. The continuous-flow setup allows for efficient and safe production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, 2-azido- undergoes several types of chemical reactions, including:
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: LiAlH₄, Pd/C, hydrogen gas (H₂)
Cycloaddition: Alkynes, copper (I) catalyst
Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Reduction: Benzenepropanamine
Cycloaddition: 1,2,3-Triazoles
Substitution: Various substituted benzenepropanamines
Scientific Research Applications
Benzenepropanamine, 2-azido- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenepropanamine, 2-azido- primarily involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is catalyzed by copper (I) ions and results in the formation of 1,2,3-triazoles. The azido group acts as a bioorthogonal reporter moiety, allowing for site-specific labeling and functionalization of biomolecules . This property makes it valuable in bioconjugation and molecular imaging studies.
Comparison with Similar Compounds
Benzenepropanamine, 2-azido- can be compared with other azido compounds such as:
- Phenylazide
- Benzylazide
- Azidomethylbenzene
Uniqueness
The uniqueness of Benzenepropanamine, 2-azido- lies in its specific structure, which combines the properties of an azido group with the benzenepropanamine backbone. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler azides .
Similar Compounds
- Phenylazide : Used in the synthesis of aromatic amines and heterocycles.
- Benzylazide : Employed in the preparation of benzylamines and triazoles.
- Azidomethylbenzene : Utilized in the synthesis of substituted benzylamines and other functionalized compounds .
Properties
CAS No. |
146954-33-8 |
---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-(2-azidophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-7-3-5-8-4-1-2-6-9(8)12-13-11/h1-2,4,6H,3,5,7,10H2 |
InChI Key |
SYRSLGMKAUCZOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)N=[N+]=[N-] |
Origin of Product |
United States |
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